

Spectroscopic Profile of 4-Methylthiazole-5-carboxaldehyde: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxaldehyde

Cat. No.: B1296927

[Get Quote](#)

For Immediate Release

Shanghai, China – December 21, 2025 – An in-depth spectroscopic analysis of **4-Methylthiazole-5-carboxaldehyde**, a key intermediate in pharmaceutical synthesis, is presented here for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data against structurally related compounds, offering valuable insights for compound characterization and quality control.

Comparative ^1H NMR Data

The proton NMR spectrum of **4-Methylthiazole-5-carboxaldehyde** is characterized by three distinct signals corresponding to the aldehyde proton, the thiazole ring proton, and the methyl group protons. A comparison with thiazole and 4-methylthiazole highlights the electronic effects of the aldehyde and methyl substituents on the chemical shifts of the ring proton.

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
4-Methylthiazole-5-carboxaldehyde	CDCl ₃	10.1064	s	-CHO
8.9481	s	H-2		
2.7571	s	-CH ₃		
Thiazole	CDCl ₃	8.77	d	H-2
7.93	d	H-4		
7.35	dd	H-5		
4-Methylthiazole	CDCl ₃	8.45	d	H-2
6.65	d	H-5		
2.23	s	-CH ₃		

Comparative ¹³C NMR Data

The ¹³C NMR spectrum of **4-Methylthiazole-5-carboxaldehyde** provides further structural confirmation, with distinct resonances for the carbonyl carbon, the three thiazole ring carbons, and the methyl carbon. The comparison with related thiazole derivatives illustrates the substituent effects on the carbon chemical shifts within the heterocyclic ring.[\[1\]](#)

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
4-Methylthiazole-5-carboxaldehyde	CDCl ₃	182.4214	-CHO
161.8374	C-5		
158.8544	C-2		
132.8399	C-4		
16.2193	-CH ₃		
Thiazole	CDCl ₃	153.4	C-2
143.7	C-4		
115.3	C-5		
4-Methylthiazole	CDCl ₃	152.14	C-2
153.49	C-4		
113.11	C-5		
16.77	-CH ₃		

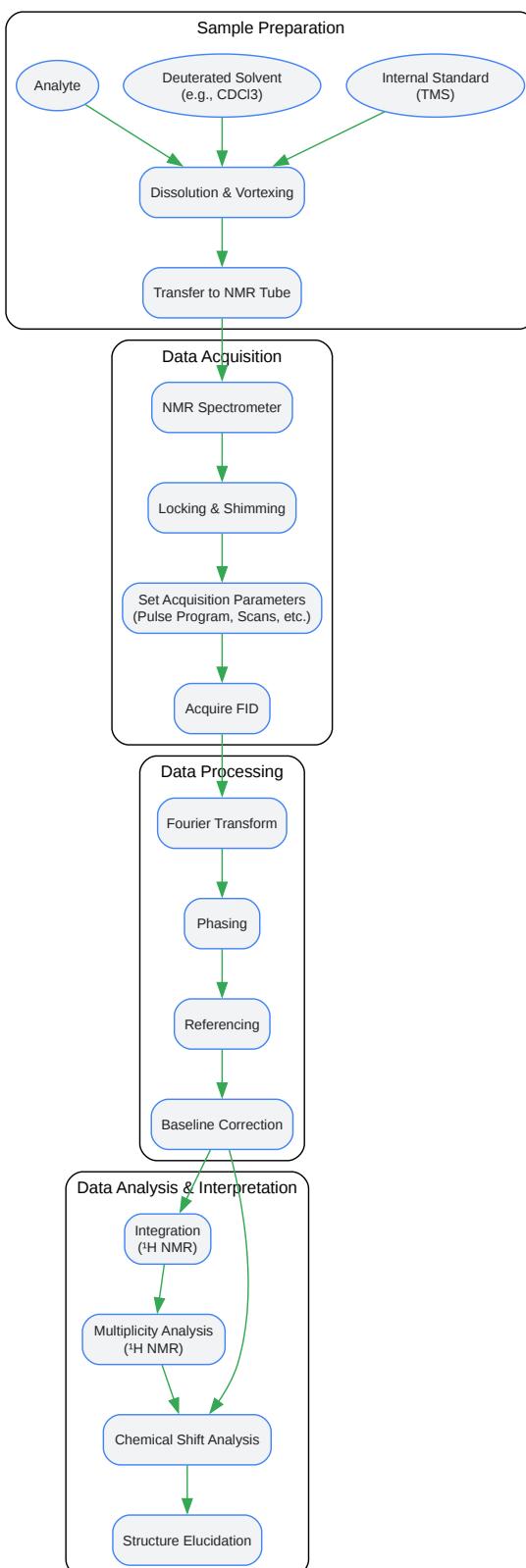
Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for **4-Methylthiazole-5-carboxaldehyde** and similar compounds.

¹H NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.
- Instrumentation: The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30 ' on Bruker instruments).
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum manually or automatically.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Perform baseline correction.
 - Integrate all signals.


¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃ with TMS.
- Instrumentation: The spectrum is acquired on a 75 MHz (or higher, corresponding to the proton frequency of the spectrometer) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., ' zgpg30 ' on Bruker instruments).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase the spectrum.
 - Reference the spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm or the TMS signal at 0.00 ppm.
 - Perform baseline correction.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation in spectroscopic analysis is crucial for obtaining reliable and reproducible results. The following diagram illustrates this workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylthiazole-5-carboxaldehyde: A Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296927#spectroscopic-analysis-1h-nmr-13c-nmr-of-4-methylthiazole-5-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com